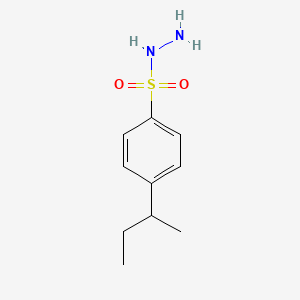

4-Sec-butylbenzenesulfonohydrazide

Description

Significance of the Sulfonyl Hydrazide Moiety in Contemporary Organic Chemistry

The sulfonyl hydrazide functional group, characterized by the R-SO₂NHNH₂ structure, is a versatile and valuable moiety in modern organic chemistry. scilit.com Initially recognized for their role in the generation of sulfonylhydrazones, these compounds have evolved into key reagents and intermediates in a wide array of chemical transformations. scilit.com Their stability, ease of handling, and predictable reactivity make them attractive alternatives to other sulfur- and nitrogen-containing reagents.

Sulfonyl hydrazides are widely employed as precursors for the in situ generation of diazo compounds and as sources of sulfonyl radicals, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. mdpi.com This reactivity has been harnessed in the synthesis of complex molecules, including heterocycles and compounds with significant biological activity. rsc.org Furthermore, the development of metal-catalyzed cross-coupling reactions involving sulfonyl hydrazides has expanded their synthetic utility, enabling the formation of diverse molecular architectures. smolecule.com

Overview of the Benzenesulfonohydrazide (B1205821) Compound Class and its Structural Features

Benzenesulfonohydrazides are a specific subclass of sulfonyl hydrazides where the sulfonyl group is attached to a benzene (B151609) ring. The general structure consists of a phenyl ring, a sulfonamide group, and a hydrazinyl moiety. This arrangement imparts a unique combination of chemical properties to these molecules. The benzene ring can be substituted at various positions, leading to a vast library of derivatives with tailored electronic and steric properties.

The reactivity of benzenesulfonohydrazides is largely dictated by the interplay between the aromatic ring and the sulfonyl hydrazide group. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and the acidity of the N-H protons. The hydrazinyl group, with its nucleophilic nitrogen atoms, is the primary site of reaction in many transformations, such as condensation with carbonyl compounds to form sulfonylhydrazones. smolecule.com

Positioning of 4-Sec-butylbenzenesulfonohydrazide within the Benzenesulfonohydrazide Research Landscape

This compound, with the CAS number 869947-10-4, is a member of the alkyl-substituted benzenesulfonohydrazide family. bldpharm.com The defining feature of this molecule is the presence of a sec-butyl group at the para-position of the benzene ring. This alkyl substituent, being an electron-donating group, can subtly influence the electronic properties of the aromatic ring and, consequently, the reactivity of the sulfonyl hydrazide moiety compared to its unsubstituted or electron-withdrawn counterparts.

While extensive research has been conducted on various benzenesulfonohydrazide derivatives, specific literature detailing the synthesis, properties, and applications of this compound is limited. Much of the understanding of this particular compound is inferred from studies on its isomers, such as 4-tert-butylbenzenesulfonohydrazide, and other para-alkyl-substituted benzenesulfonohydrazides. These related compounds have been investigated for their potential in organic synthesis and medicinal chemistry, providing a valuable framework for predicting the chemical behavior and potential utility of the sec-butyl analog. nih.gov The study of such less-explored derivatives is crucial for expanding the synthetic toolkit available to organic chemists and for the potential discovery of novel reactivity and applications.

Structure

3D Structure

Propriétés

IUPAC Name |

4-butan-2-ylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-8(2)9-4-6-10(7-5-9)15(13,14)12-11/h4-8,12H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBATFUGGFUTDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Sec Butylbenzenesulfonohydrazide and Analogous Architectures

Established and Emerging Synthetic Pathways to Benzenesulfonohydrazides

The preparation of benzenesulfonohydrazides, including the 4-sec-butyl derivative, primarily relies on classical and evolving chemical transformations. These methods are continuously refined to improve yields, purity, and environmental compatibility.

Condensation Reactions of Sulfonyl Chlorides with Hydrazine (B178648) Derivatives

The most common and established method for synthesizing benzenesulfonohydrazides is the condensation reaction between a substituted benzenesulfonyl chloride and a hydrazine derivative, typically hydrazine hydrate (B1144303). aaup.edu This reaction is a versatile and widely applicable approach to forming the sulfonohydrazide linkage.

The general synthetic pathway involves the reaction of the corresponding sulfonyl chloride intermediate with hydrazine. For instance, 4-sec-butylbenzenesulfonyl chloride would be reacted with hydrazine hydrate to yield 4-sec-butylbenzenesulfonohydrazide. This process is typically conducted in a suitable solvent such as ethanol, tetrahydrofuran (B95107) (THF), dioxane, or ether at temperatures ranging from 0°C to 25°C. aaup.edu The use of two molar equivalents of hydrazine hydrate is common to drive the reaction to completion and to neutralize the hydrochloric acid byproduct. aaup.edu

The reaction conditions, such as temperature and solvent, can be critical, especially for substrates with electron-withdrawing groups. aaup.edu For example, the synthesis of nitrobenzenesulfonohydrazides requires careful temperature control to prevent the formation of the corresponding sulfonic acid as a side product. aaup.eduimist.ma The stability of these compounds can also be influenced by the position of substituents on the benzene (B151609) ring. imist.ma

A typical laboratory-scale synthesis involves the dropwise addition of hydrazine monohydrate to a solution of the benzenesulfonyl chloride in a solvent like ethyl acetate (B1210297) at 0°C. rsc.org After stirring, the product is often isolated by precipitation upon addition to cold water, followed by filtration and drying. imist.manih.gov Purification can be achieved through recrystallization from solvents like ethanol/water mixtures.

| Reactants | Conditions | Product | Yield | Reference |

| 4-fluorobenzenesulfonyl chloride, Hydrazine monohydrate | Ethyl acetate, 0°C, then hexane | 4-fluorobenzenesulfonohydrazide | 94% | rsc.org |

| 4-tert-butylbenzenesulfonyl chloride, Hydrazine monohydrate | Ethyl acetate, 0°C, then hexane | 4-tert-butylbenzenesulfonohydrazide | 89% | rsc.org |

| Mesyl hydrazide, (E)-3-(4-methoxyphenyl)acrylaldehyde | Ethanol, rt | N'-((E)-3-(4-methoxyphenyl)allylidene)methanesulfonohydrazide | 91% | rsc.org |

| Benzo[d] researchgate.netenamine.netdioxole-5-carbaldehyde, 4-methylbenzenesulfonylhydrazine | Ethanol, rt, 2.5 h | (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide | 74% | researchgate.net |

Development of Catalyst-Free Protocols and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that are more environmentally benign. jddhs.comnih.gov This includes the use of water as a solvent, minimizing waste, and avoiding the use of hazardous reagents and catalysts. jddhs.comnih.gov

Recent research has focused on catalyst-free synthetic protocols. royalsocietypublishing.orgresearchgate.netsioc-journal.cn For example, a catalyst-free sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides has been developed in a water/hexafluoroisopropanol (HFIP) mixture. nih.gov This method is notable for its mild conditions and avoidance of metal catalysts. nih.gov The use of water as a solvent in organic synthesis is highly desirable due to its safety, abundance, and non-toxic nature. nih.gov

Furthermore, catalyst-free methods for the formation of C=N bonds, which are relevant for the derivatization of benzenesulfonohydrazides, have been reported. royalsocietypublishing.org These reactions can proceed rapidly at room temperature in a water/dichloromethane co-solvent system with high yields and tolerance for a wide range of functional groups. royalsocietypublishing.org

Microwave-assisted synthesis is another green chemistry technique that can accelerate reactions, increase yields, and reduce the use of solvents. mdpi.com These energy-efficient methods align with the goals of sustainable pharmaceutical synthesis. jddhs.commdpi.com

Hypervalent Iodine-Mediated Transformations in Benzenesulfonohydrazide (B1205821) Synthesis

Hypervalent iodine reagents have emerged as versatile and environmentally friendly tools in organic synthesis. enamine.netbeilstein-journals.org They are characterized by their low toxicity, ready availability, and mild reaction conditions. beilstein-journals.org

In the context of benzenesulfonohydrazide chemistry, hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), have been used to mediate the synthesis of thiosulfonates from sulfonyl hydrazides. enamine.netorganic-chemistry.org This transition-metal-free process involves the cleavage of the S-N bond and the formation of a new S-S bond. organic-chemistry.org The reaction is typically carried out in a solvent like THF at elevated temperatures. organic-chemistry.org This methodology demonstrates high functional group tolerance and provides good to excellent yields of the thiosulfonate products, which can be further transformed into symmetrical disulfides. organic-chemistry.org

Hypervalent iodine reagents can also be employed in the oxidative amination of sulfenamides to produce sulfinamidines under mild, metal-free conditions. nih.gov While not a direct synthesis of benzenesulfonohydrazides, this demonstrates the broader utility of hypervalent iodine chemistry in manipulating sulfur-nitrogen containing compounds.

Process Optimization and Scalability Considerations in Benzenesulfonohydrazide Preparation

The optimization of synthetic processes is crucial for transitioning from laboratory-scale synthesis to industrial production. This involves a systematic investigation of reaction parameters to maximize yield and purity while ensuring cost-effectiveness and safety. Design of Experiments (DoE) is a powerful statistical tool used for this purpose. nih.gov

For the synthesis of benzenesulfonohydrazides, key variables to optimize include the stoichiometric ratio of reactants, reaction temperature, and duration. For instance, in the condensation of 4-ethoxybenzenesulfonyl chloride with hydrazine hydrate, a 1:1.2 molar ratio of the sulfonyl chloride to hydrazine is often used, with the reaction proceeding at 60–80°C for 4–6 hours. Monitoring and controlling the pH to a neutral or slightly acidic range can help minimize the formation of byproducts like disulfonamides.

Scalability is another important consideration. A gram-scale experiment was successfully performed for the catalyst-free sulfonylation of phenoxazine with sulfonyl hydrazides, demonstrating the practicability of the method for larger-scale production. nih.gov The ability to perform reactions under mild, catalyst-free conditions and with simple work-up procedures, such as precipitation and filtration, contributes significantly to the scalability of the synthesis of benzenesulfonohydrazides and their derivatives. imist.manih.govresearchgate.net

Precursor Chemistry and Strategic Utilization in Complex Molecule Synthesis

Benzenesulfonohydrazides and their derivatives, such as N-sulfonyl hydrazones, are valuable precursors in the synthesis of more complex molecules. researchgate.netdrughunter.com They serve as versatile building blocks in a variety of chemical transformations.

For example, N-sulfonyl hydrazones, which are readily prepared from benzenesulfonohydrazides and aldehydes or ketones, can participate in palladium-catalyzed coupling reactions with aminals to form allylic sulfones. rsc.orgrsc.org These reactions showcase the utility of sulfonyl hydrazones as radical precursors. drughunter.com

Furthermore, benzenesulfonohydrazides are used in the construction of heterocyclic compounds. A novel and efficient catalyst-free protocol has been developed for the synthesis of substituted pyrazoles from benzenesulfonohydrazides and pentane-2,4-diones. researchgate.net This method is characterized by its excellent functional group tolerance and operational simplicity. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Benzenesulfonohydrazide Derivatives

Fundamental Reaction Pathways and Electrophilic/Nucleophilic Characteristics

The core reactivity of benzenesulfonohydrazide (B1205821) derivatives stems from their ability to generate radical species and diazo compounds, which are key intermediates in numerous chemical transformations.

Benzenesulfonohydrazide derivatives can participate in reactions proceeding through radical intermediates, often initiated by a single-electron transfer (SET) event. In these processes, an oxidant can accept a single electron from an enol or enolate, which can be formed from related carbonyl compounds, to generate a carbon-centered radical. thieme-connect.de This SET mechanism is a foundational concept in organic chemistry, enabling complex reactions under mild conditions through the formation of radical ions. numberanalytics.com

Redox processes are highly effective for generating radical species and controlling their reactivity. thieme-connect.de Visible-light photoredox catalysis, in particular, has emerged as a powerful tool, utilizing light to initiate SET and produce radical species for subsequent bond-forming reactions. sigmaaldrich.com In the context of sulfonyl hydrazides, copper-catalyzed systems can mediate the formation of sulfonyl radicals. For instance, the cross-coupling of cyclobutanone (B123998) oxime esters with sulfonyl hydrazides is understood to proceed via a persistent sulfonyl-metal radical intermediate, showcasing how metal catalysts can stabilize transient radical species and enable selective cross-coupling. thieme-connect.com Similarly, iron-catalyzed reactions involving sulfonyl hydrazides can trigger radical-initiated cyclization cascades. researchgate.net

N-sulfonylhydrazones, formed from the condensation of aldehydes or ketones with sulfonyl hydrazides, are widely recognized as stable and safe precursors for the in situ generation of highly reactive diazo compounds. researchgate.netresearchgate.netnih.gov This avoids the need to handle potentially hazardous and unstable diazo compounds directly. nih.gov The decomposition of the N-sulfonylhydrazone to a diazo compound, known as the Bamford-Stevens reaction, typically requires a base and can be performed under various conditions. acs.orgnih.gov

The high reactivity of aryl and alkyl diazo compounds makes their in situ generation a crucial strategy in synthesis. researchgate.netacs.org Once generated, these diazo intermediates can undergo a wide array of transformations. They are key precursors for metal carbenes, which are central to many transition-metal-catalyzed reactions, including cyclopropanations, C-H insertions, and cross-coupling reactions. nih.govresearchgate.net For example, rhodium(II) catalysts are effective in promoting reactions of aryl diazo compounds generated from o-nosyl hydrazones. acs.orgnih.gov The development of N-triftosylhydrazones, which decompose at temperatures as low as -40 °C, has further expanded the scope of this chemistry, enabling reactions with enhanced selectivity. nih.gov

Flow chemistry techniques have also been employed for the safe generation and immediate use of unstable diazo compounds from hydrazones, using oxidants like manganese dioxide (MnO2). rsc.org This approach allows for precise control over the reactive intermediate, which can then be coupled with various partners, such as boronic acids, under mild conditions. rsc.org

Transition Metal-Catalyzed Reaction Development

The diazo and radical intermediates derived from benzenesulfonohydrazide derivatives are amenable to a vast range of transition metal-catalyzed reactions, significantly broadening their synthetic utility.

Copper catalysts are effective in promoting a variety of transformations using sulfonyl hydrazides as key reactants. These processes often leverage the generation of radical intermediates.

Esterification: Copper-catalyzed aerobic oxidative reactions between sulfonyl hydrazides and alcohols provide a direct route to sulfinic esters. nih.gov The reaction proceeds with sulfonyl hydrazides acting as sulfinic acid precursors, tolerating a broad range of substrates. nih.govresearchgate.net Mechanistic studies suggest the involvement of arylsulfonyl radical intermediates. researchgate.net

Amination: A novel copper-catalyzed radical-radical cross-coupling reaction has been developed between 3-aminoindazoles and sulfonyl hydrazides. rsc.orgnih.gov This method produces 1,3-substituted aminoindazoles and is believed to proceed through the generation of a sulfonyl radical from the sulfonyl hydrazide via a single-electron transfer process involving the copper catalyst. nih.gov

Thiolation: Sulfonyl hydrazides can serve as thiol surrogates in copper-catalyzed reactions. text2fa.ir For example, a copper-catalyzed direct thiolation of ketones using sulfonohydrazides has been developed to synthesize benzylic thioethers. researchgate.net Similarly, hydrazones can be thiolated with sodium sulfinates in the presence of a copper catalyst, a reaction that proceeds through a thiyl radical intermediate. researchgate.net

| Transformation | Catalyst/Reagents | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Esterification | Cu Catalyst / Air (O2) | Sulfonyl Hydrazides + Alcohols | Sulfinic Esters | Aerobic oxidative reaction. | nih.gov |

| Amination | Cu Catalyst / CHP | Sulfonyl Hydrazides + 3-Aminoindazoles | 1,3-Substituted Aminoindazoles | Radical-radical cross-coupling. | rsc.orgnih.gov |

| Thiolation | Cu(OTf)2 | Sulfonyl Hydrazides + Ketones | Benzylic Thioethers | Sulfonyl hydrazide acts as a thiol surrogate. | researchgate.net |

| Sulfonylation | Cu(OTf)2 | Sulfonyl Hydrazides + Cyclobutanone Oxime Esters | γ-Cyanoalkyl Sulfones | Iminyl radical-mediated C-C cleavage/radical cross-coupling. | thieme-connect.comzenodo.org |

Palladium catalysis has been extensively used to harness the reactivity of N-sulfonylhydrazones, primarily through the formation of palladium-carbene intermediates from the in situ generated diazo compounds. organic-chemistry.org These reactions enable the construction of a wide variety of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions of N-sulfonylhydrazones derived from cyclobutanone with aryl or benzyl (B1604629) halides can produce structurally diverse products like cyclobutenes and methylenecyclobutanes. organic-chemistry.orgbohrium.com These reactions proceed through a metal carbene intermediate followed by processes such as migratory insertion and β-hydride elimination. organic-chemistry.org Another significant application is the synthesis of allylic sulfones through the palladium-catalyzed oxidative coupling of allylic amines with sulfonyl hydrazides. rsc.orgrsc.org This reaction is notable for proceeding at room temperature and with excellent retention of enantiomeric excess (ee) when using enantioenriched amines. rsc.orgrsc.org Furthermore, palladium catalysis can achieve the desulfitative cross-coupling of arylsulfonyl hydrazides with terminal alkynes, providing a general route to functionalized internal alkynes. acs.org

| Reaction Type | Catalyst/Reagents | Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Carbene Coupling | Pd2(dba)3 / PPh3 / Cs2CO3 | Cyclobutanone N-Sulfonylhydrazones + Aryl Halides | Cyclobutenes, Methylenecyclobutanes | Proceeds via a metal carbene intermediate. | organic-chemistry.orgbohrium.com |

| Oxidative Coupling | Pd(OAc)2 / BINAP | Allylic Amines + Sulfonyl Hydrazides | Allylic Sulfones | Excellent retention of enantiomeric excess. | rsc.orgrsc.org |

| Cross-Coupling | Pd Catalyst | Aminals + N-Sulfonyl Hydrazones | Aminomethyl Substituted Allylic Sulfones | Simultaneous C-C and C-S bond formation via C-N bond activation. | rsc.org |

| Cross-Coupling | Pd Catalyst | Benzyl Trimethylammonium Triflates + Sulfonyl Hydrazides | Benzyl Sulfones | Widespread functional group tolerance. | tandfonline.com |

| Internal Cross-Coupling | Pd Catalyst | Sulfonylhydrazones | Polysubstituted Olefins | Formal extrusion of SO2 and N2. | acs.org |

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative for catalyzing reactions of benzenesulfonohydrazide derivatives. Iron-catalyzed decomposition of sulfonylhydrazones has been shown to be a general method for synthesizing sulfones from a variety of aldehydes and ketones. researchgate.netresearchgate.net Crossover experiments in some systems suggest that the reaction may proceed through the nucleophilic attack of a sulfinate anion on an iron carbene complex. researchgate.net

Iron catalysts are also effective in promoting domino or cascade reactions. beilstein-journals.org These reactions can involve the generation of a radical species that undergoes subsequent cyclization. For example, iron-catalyzed cyclization of olefinic dicarbonyl compounds can be initiated by radical formation. beilstein-journals.org Iron(II) sulfate (B86663) has been used to catalyze the cyclization of N-arylsulfonyl acrylamides with sulfonyl hydrazides to produce sulfonyl oxindoles. researchgate.net These transformations highlight the ability of iron catalysts to facilitate the construction of complex molecular scaffolds through radical-mediated pathways. beilstein-journals.orgmdpi.com

Stereochemical Control and Enantioconvergent Synthesis Approaches

The ability to control the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. In the context of benzenesulfonohydrazide derivatives, significant research has been directed towards achieving stereochemical control in their reactions, enabling the synthesis of chiral molecules with high levels of enantiopurity. While specific studies focusing exclusively on 4-sec-butylbenzenesulfonohydrazide in enantioconvergent synthesis are not extensively documented in publicly available literature, the principles and methodologies applied to structurally similar aryl-sulfonohydrazides provide a strong foundation for understanding its potential in this domain.

Enantioconvergent synthesis is a powerful strategy that converts a racemic mixture (a 50:50 mixture of two enantiomers) into a single, highly enantioenriched product, theoretically achieving up to 100% yield. This approach is highly desirable as it avoids the 50% yield limitation of traditional kinetic resolutions. Such transformations often rely on the use of chiral catalysts or auxiliaries to direct the reaction pathway.

Diastereoselective Reactions of Chiral Sulfonohydrazide Derivatives

One common approach to achieve stereocontrol is through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

While specific chiral auxiliaries derived directly from this compound are not prominent in the literature, the broader class of sulfonohydrazides has been employed in diastereoselective reactions. For instance, chiral N-acylhydrazones, which can be derived from sulfonohydrazides, have been used in asymmetric synthesis. The inherent chirality of the auxiliary guides the approach of reagents, leading to the preferential formation of one diastereomer over the other.

A hypothetical example of a diastereoselective reaction involving a chiral derivative of this compound is illustrated below. The bulky sec-butyl group, in conjunction with a chiral element incorporated into the molecule, could exert significant steric influence on the transition state of a reaction, such as an alkylation or an aldol (B89426) reaction, thereby favoring the formation of a specific diastereomer.

| Reactant 1 (Chiral Hydrazone) | Reactant 2 | Product (Major Diastereomer) | Diastereomeric Ratio (d.r.) |

| Chiral 4-sec-butylbenzenesulfonyl hydrazone derivative | Electrophile (e.g., Alkyl halide) | Diastereomer A | >90:10 (Hypothetical) |

| Chiral 4-sec-butylbenzenesulfonyl hydrazone derivative | Aldehyde | Diastereomer B (Syn or Anti) | >95:5 (Hypothetical) |

This table presents hypothetical data to illustrate the concept of diastereoselective reactions with a chiral derivative of this compound, based on principles established for other chiral auxiliaries.

Enantioconvergent Reactions Using Sulfonohydrazide Derivatives

Enantioconvergent reactions catalyzed by transition metals in combination with chiral ligands represent a cutting-edge area of asymmetric synthesis. Research on other benzenesulfonohydrazide derivatives, such as tosylhydrazones, has demonstrated their utility in such transformations. These reactions often proceed through the formation of diazo compounds, which then participate in a variety of stereoselective bond-forming events.

For example, palladium-catalyzed cross-coupling reactions of tosylhydrazones with various partners have been developed to construct C-C bonds with high enantioselectivity. The chiral ligand on the palladium catalyst controls the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.

Given the structural similarity, it is plausible that 4-sec-butylbenzenesulfonohydrazones could participate in analogous enantioconvergent reactions. The sec-butyl group, while not chiral itself in this context, would influence the electronic and steric properties of the molecule, which could in turn affect the efficiency and selectivity of the catalytic cycle.

Below is a representative table of enantioconvergent reactions using aryl-sulfonohydrazone derivatives, which could be conceptually extended to this compound.

| Substrate (Racemic) | Catalyst System | Product (Enantioenriched) | Enantiomeric Excess (ee) |

| Racemic α-substituted tosylhydrazone | Pd(OAc)₂ / Chiral Ligand | Chiral alkene | up to 99% |

| Racemic secondary alkyl tosylhydrazone | NiCl₂(dme) / Chiral Ligand | Chiral alkane | up to 98% |

This table showcases published data for enantioconvergent reactions of tosylhydrazone derivatives, illustrating the potential for high enantioselectivity in this class of compounds.

The mechanism of such reactions often involves the in-situ generation of a diazo compound from the sulfonohydrazone. This diazo species can then react with a metal catalyst to form a metal-carbene intermediate. The chiral ligands coordinated to the metal create a chiral environment that dictates the stereochemical outcome of the subsequent bond-forming step.

Structural Diversification and Derivatization Studies of Benzenesulfonohydrazides

Synthesis of Novel Hydrazone and Schiff Base Derivatives

The synthesis of hydrazone and Schiff base derivatives from benzenesulfonohydrazides is a well-established method for creating new chemical entities with potential applications in various fields, including medicinal chemistry. These reactions typically involve the condensation of a sulfonohydrazide with an aldehyde or a ketone.

The general synthetic route to producing sulfonyl hydrazone Schiff bases involves the reaction of a sulfonyl chloride with hydrazine (B178648) to form the corresponding sulfonohydrazide. This intermediate is then reacted with various aldehydes or ketones to yield the final Schiff base products. For instance, p-toluenesulfonyl hydrazide has been used as a precursor to synthesize a series of 4-methyl-N′-(arylmethylidene)benzenesulfonyl hydrazides. researchgate.net

A common procedure involves refluxing the sulfonohydrazide with a substituted aldehyde in a solvent like ethanol, often with a catalytic amount of acid. xiahepublishing.com This straightforward approach allows for the generation of a wide array of derivatives by simply varying the aldehyde or ketone reactant. The resulting hydrazones and Schiff bases are characterized by the presence of the azomethine group (-CH=N-). xiahepublishing.com

Researchers have successfully synthesized and characterized numerous novel hydrazone and Schiff base derivatives. For example, a series of eleven hydrazone-Schiff bases incorporating a benzimidazole (B57391) moiety were synthesized in a three-step reaction. researchgate.net Another study reported the synthesis of twenty-nine Schiff base derivatives of 4-bromobenzoic acid by reacting 4-bromobenzohydrazide (B182510) with various substituted aldehydes. researchgate.net Similarly, new sulfonyl hydrazones have been prepared by reacting aryl esters with benzenesulfonyl hydrazide or p-toluenesulfonyl hydrazide. nih.gov

The formation of these derivatives is confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR. In the FT-IR spectra, the appearance of a band for the C=N group and the presence of the NH stretching band are indicative of hydrazone formation. xiahepublishing.comnih.gov The ¹H-NMR spectra typically show a characteristic signal for the azomethine proton (CH=N), confirming the successful synthesis of the target compounds. nih.gov

Table 1: Examples of Synthesized Hydrazone and Schiff Base Derivatives

| Starting Sulfonohydrazide | Reactant | Derivative Class | Reference |

| p-Toluenesulfonyl hydrazide | Various aldehydes | 4-methyl-N′-(arylmethylidene)benzenesulfonyl hydrazides | researchgate.net |

| 4-Bromobenzohydrazide | Various substituted aldehydes | Schiff bases of 4-bromobenzoic acid | researchgate.net |

| Benzenesulfonyl hydrazide | Aryl esters | Sulfonyl hydrazones | nih.gov |

| Epipyrroloanthracen benzenesulfonohydrazide (B1205821) | Aromatic aldehydes and ketones | Schiff bases linked to Furanoanthracene-12,14-Dione | cyberleninka.ru |

Formation of Heterocyclic Conjugates and Hybrid Systems

The structural modification of benzenesulfonohydrazides extends to the formation of conjugates with various heterocyclic systems, such as quinoline (B57606), coumarin (B35378), and pyridine. This approach aims to create hybrid molecules that may exhibit enhanced or novel biological properties by combining the pharmacophoric features of both moieties. rsc.org

A one-pot synthesis approach has been utilized to prepare benzenesulfonohydrazide-tethered heterocycles, including those with pyridine, coumarin, and quinoline motifs, through an aza-Michael reaction. rsc.org These hybrid molecules have been investigated for their potential as anti-mycobacterial agents. rsc.org

Coumarin derivatives, in particular, have been a focus of such derivatization studies. Novel coumarin-benzenesulfonohydrazide derivatives have been synthesized via a condensation reaction between 3-acetylcoumarin (B160212) and various benzene (B151609) sulfonyl hydrazide derivatives. researchgate.net The synthesis of these hybrid molecules is driven by the well-documented biological and pharmaceutical properties of coumarins. researchgate.net The combination of coumarin with other active moieties is a strategy to create molecular hybrids with diverse applications. researchgate.net

The synthesis of these conjugates often involves multi-step reaction sequences. For instance, the synthesis of coumarin-based hydrazide-hydrazone derivatives has been achieved through both conventional heating and mechanosynthesis (grinding) methods, with the latter offering improved yields and shorter reaction times. researchgate.net

Table 2: Examples of Heterocyclic Conjugates of Benzenesulfonohydrazides

| Heterocyclic Moiety | Synthetic Approach | Resulting Conjugate | Reference |

| Pyridine, Coumarin, Quinoline | One-pot aza-Michael reaction | Benzenesulfonohydrazide-tethered heterocycles | rsc.org |

| Coumarin | Condensation reaction | Coumarin-benzenesulfonohydrazide derivatives | researchgate.net |

| Coumarin | Grinding (Mechanosynthesis) | Coumarin-based hydrazide-hydrazone | researchgate.net |

Exploration of Structure-Reactivity and Structure-Property Relationships in Derivatized Benzenesulfonohydrazides

Understanding the relationship between the chemical structure of derivatized benzenesulfonohydrazides and their resulting reactivity and properties is crucial for the rational design of new functional molecules. These relationships are explored by systematically modifying the structure and observing the impact on chemical behavior and physical properties. researchgate.netnih.gov

The fundamental principles of structure-reactivity relationships are rooted in factors like electronegativity, polarizability, and molecular orbital interactions. numberanalytics.com The electronic properties of substituents on the benzene ring of the benzenesulfonohydrazide or on the aldehyde/ketone reactant can significantly influence the reactivity of the molecule and the properties of the resulting derivative. numberanalytics.com For instance, electron-withdrawing or electron-donating groups can alter the electron density at the reaction center, thereby affecting the rate and outcome of the derivatization reaction.

In the context of derivatized polymers, studies have shown that the reactivity of pendant ester groups in amidation reactions is influenced by the nucleophilicity of the amine and the spacer length between the polymer backbone and the reactive group. ugent.be While not directly on benzenesulfonohydrazides, this principle of macromolecular parameters influencing reactivity can be extrapolated to understand the behavior of derivatized benzenesulfonohydrazides in various chemical transformations. ugent.be

The properties of the resulting derivatives, such as their thermal stability and solubility, are also directly linked to their molecular structure. For example, the introduction of different functional groups or heterocyclic moieties can alter the intermolecular forces, leading to changes in melting points, boiling points, and solubility in various solvents. The study of these structure-property relationships allows for the fine-tuning of the physicochemical characteristics of the synthesized compounds for specific applications. ugent.be

The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibrium constants of reactions of benzene derivatives with the electronic nature of the substituents. libretexts.org This tool can be applied to understand the structure-reactivity relationships in derivatized benzenesulfonohydrazides, providing insights into how substituent changes will affect their chemical behavior. libretexts.org

Advanced Applications in Organic Synthesis and Materials Science Non Clinical Focus

Benzenesulfonohydrazides as Key Reagents and Catalytic Components

The utility of benzenesulfonohydrazides in modern organic chemistry stems from their dual reactivity: they can act as sources of sulfonyl groups or as precursors to highly reactive intermediates like diazo compounds and carbenes. This versatility makes them indispensable tools for a wide range of chemical transformations.

Role as Versatile Sulfonyl Group Transfer Agents

In recent years, sulfonyl hydrazides have emerged as powerful and practical sulfonyl sources in organic synthesis. escholarship.org They serve as stable, easy-to-handle, and non-corrosive alternatives to more traditional reagents like sulfinic acids, their salts, or sulfonyl halides. wikipedia.org The hydrazinyl moiety (-NHNH₂) acts as an effective leaving group under various reaction conditions—including thermal, basic, or oxidative environments—facilitating the transfer of the benzenesulfonyl group (ArSO₂-) to a nucleophile. escholarship.org This capability is fundamental to their role in constructing carbon-sulfur and nitrogen-sulfur bonds, which are prevalent in pharmaceuticals and functional materials.

Ligands for Transition Metal Centers in Catalytic Cycles

While not typically employed as simple spectator ligands that stabilize a metal center, benzenesulfonohydrazide (B1205821) derivatives play a crucial role as reagents that generate key reactive intermediates within transition-metal-catalyzed cycles. N-tosylhydrazones, which are readily formed from the condensation of a benzenesulfonohydrazide with a ketone or aldehyde, are widely used as precursors to diazo compounds. tpsgc-pwgsc.gc.ca

These in situ-generated diazo intermediates can then engage with transition metal catalysts, such as those based on rhodium or palladium, to form metal carbene complexes. tpsgc-pwgsc.gc.ca These transient metal carbenes are central to a variety of important transformations, including:

Cyclopropanation Reactions : Metal carbenes react with alkenes to form cyclopropane (B1198618) rings.

Cross-Coupling Reactions : The decomposition of a tosylhydrazone can lead to a palladium-carbene complex, which is a key intermediate in certain cross-coupling pathways. tpsgc-pwgsc.gc.ca

In this context, the benzenesulfonohydrazide is not the ligand itself but the essential precursor to the species that directly interacts with the transition metal to drive the catalytic transformation.

Precursors for the Synthesis of Specialized Organosulfur Compounds

The capacity of benzenesulfonohydrazides to act as sulfonyl group donors makes them valuable starting materials for a range of specialized organosulfur compounds.

Sulfinic and Sulfonic Esters : Electrochemical methods have been developed for the selective synthesis of sulfinic and sulfonic esters directly from sulfonyl hydrazides. researchgate.netfrtr.gov By controlling the solvent and electric current, sulfonyl radicals are generated via electrochemical oxidation, which then react with alkoxy or alkyl radicals to yield the desired ester products. frtr.gov This approach avoids harsh chemical oxidants and provides a green synthetic route.

Thioethers (Sulfides) : Benzenesulfonohydrazides are effective reagents for thiolation, enabling the formation of carbon-sulfur bonds to produce thioethers. nih.govnih.govevonik.com These methods are advantageous as they circumvent the use of volatile and malodorous thiols, which are traditionally used for synthesizing sulfides. evonik.com

Sulfonamides : The sulfonamide functional group is a cornerstone of many pharmaceutical agents. Benzenesulfonohydrazides offer a convenient and often safer alternative to sulfonyl chlorides for the synthesis of sulfonamides. nih.gov Various protocols exist, including electrochemical methods where the sulfonyl hydrazide is oxidized to a sulfinic acid intermediate in situ, which then reacts with a generated nitroso compound to form the S-N bond of the sulfonamide. organic-chemistry.org

The following table summarizes selected synthetic transformations using sulfonyl hydrazides as precursors.

| Target Compound | Reagents/Conditions | Key Feature |

| Alkyl Sulfinic Esters | Sulfonyl hydrazide, trialkyl orthoformate, DMF, 5 mA constant current | Electrochemical synthesis, selective formation. frtr.gov |

| Alkyl Sulfonic Esters | Sulfonyl hydrazide, alkyl alcohol, 15 mA constant current | Electrochemical synthesis, selective formation based on current and solvent. frtr.gov |

| Aryl Heteraryl Sulfides | Arenesulfonyl chloride (related precursor), triphenylphosphine | Alternative sulfur source, avoids use of thiols. evonik.com |

| Sulfonamides | Sulfonyl hydrazide, nitro compound | Convergent paired electrochemical synthesis, avoids toxic amine starting materials. organic-chemistry.org |

Utility in Specific Organic Transformations

The derivatives of benzenesulfonohydrazides, particularly N-tosylhydrazones, are pivotal in several name reactions and fundamental organic transformations.

Olefin Synthesis : The conversion of ketones and aldehydes into alkenes can be effectively achieved via their corresponding tosylhydrazone derivatives in the Bamford-Stevens and Shapiro reactions.

Bamford-Stevens Reaction : This reaction involves the treatment of a tosylhydrazone with a strong base like sodium methoxide (B1231860) in a protic solvent to form a carbocation intermediate, or in an aprotic solvent to form a carbene. This intermediate then eliminates to form an alkene. The reaction in aprotic solvents tends to produce Z-alkenes, while protic solvents yield a mixture of E- and Z-alkenes.

Shapiro Reaction : A modification of the Bamford-Stevens reaction, the Shapiro reaction uses two equivalents of a strong organolithium base (e.g., n-butyllithium). This process generates a vinyllithium (B1195746) intermediate, which can then be quenched with a proton source to yield an alkene or trapped with other electrophiles to create more complex substituted olefins. This reaction typically forms the less-substituted (kinetic) alkene product.

Keto-to-Methylene Conversion : Benzenesulfonohydrazides provide a pathway for the complete reduction of a ketone's carbonyl group to a methylene (B1212753) group (-CH₂-). This transformation is a modification of the classical Wolff-Kishner reduction , which traditionally uses hydrazine (B178648) under harsh basic and thermal conditions. By first converting the ketone to its tosylhydrazone, the reduction can be accomplished under much milder conditions using reducing agents like sodium borohydride (B1222165) (NaBH₄). tpsgc-pwgsc.gc.ca This method is particularly useful for substrates that are sensitive to the highly basic conditions of the standard Wolff-Kishner reaction.

Emerging Applications in Functional Materials Chemistry

The electronic properties inherent to the benzenesulfonohydrazide scaffold and its derivatives are being explored for applications in advanced materials, particularly in the field of optics.

Development of Non-Linear Optical (NLO) Materials Based on Benzenesulfonohydrazide Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. They are crucial for technologies like frequency conversion and optical switching. A common molecular design for NLO materials involves a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.

Hydrazone derivatives have been identified as promising candidates for NLO applications. The benzenesulfonohydrazide structure can be readily incorporated into this design framework:

The benzenesulfonyl group (ArSO₂) acts as a potent electron-accepting unit .

The aryl ring attached to the sulfonyl group can be functionalized with electron-donating substituents .

The hydrazone linkage (=N-NH-) serves as part of the π-conjugated system connecting the donor and acceptor.

By modifying the substituents on the aromatic rings, chemists can tune the electronic properties, such as the dipole moment and molecular hyperpolarizability (β), which are key parameters for second-order NLO activity. Research into hydrazone-based NLOphores has shown that these molecules exhibit significant charge-transfer bands and demonstrate notable NLO responses, making benzenesulfonohydrazide derivatives a promising platform for the rational design of new functional NLO materials.

Fabrication of Electrochemical Sensors for Selective Analyte Detection (e.g., Heavy Metal Ions)

The development of sensitive and selective electrochemical sensors for the detection of heavy metal ions is a critical area of research due to the environmental and health risks posed by these pollutants. Benzenesulfonohydrazide derivatives have demonstrated considerable promise as active components in the fabrication of these sensors. The underlying principle of their function lies in the ability of the hydrazone moiety, formed by the condensation of a hydrazide with an aldehyde or ketone, to act as a chelating agent for metal ions.

While direct studies on 4-sec-butylbenzenesulfonohydrazide for this specific application are not extensively documented, research on analogous compounds provides a strong basis for its potential. For instance, modified glassy carbon electrodes (GCEs) coated with other benzenesulfonohydrazide derivatives have been successfully employed for the detection of various heavy metal ions. The mode of action involves the complexation of the metal ion by the nitrogen and oxygen atoms within the sulfonohydrazide or its corresponding hydrazone structure. This interaction alters the electrochemical properties of the sensor, leading to a detectable signal.

The general mechanism involves the immobilization of the benzenesulfonohydrazide derivative onto the electrode surface. Upon exposure to a solution containing heavy metal ions, the compound selectively binds to the target analyte. This binding event can be transduced into an electrical signal through various electrochemical techniques, such as cyclic voltammetry or differential pulse voltammetry. The sec-butyl group in this compound may influence the solubility and film-forming properties of the sensor material, potentially enhancing its performance and stability in aqueous environments.

Below is a table summarizing the performance of electrochemical sensors based on benzenesulfonohydrazide derivatives for the detection of different heavy metal ions, illustrating the potential applicability of this compound in this field.

| Benzenesulfonohydrazide Derivative | Target Analyte | Detection Limit | Sensing Technique |

| (E)-N'-chlorobenzylidene-benzenesulfonohydrazide | Mn²⁺ | ~10.0 pM | I-V Method |

| (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide | Y³⁺ | 10.0 pM | I-V Method |

The data strongly suggests that the benzenesulfonohydrazide scaffold is a versatile and effective platform for the development of highly sensitive and selective heavy metal ion sensors. The specific performance characteristics, such as the limit of detection and selectivity, can be tuned by modifying the substituents on the benzene (B151609) ring and the carbonyl component of the hydrazone.

Integration into Polymer Chemistry and Other Advanced Functional Materials

The incorporation of specific organic molecules into polymer matrices is a widely utilized strategy for creating advanced functional materials with tailored properties. The hydrazide functional group in this compound presents a reactive handle for its integration into polymeric structures, either as a pendant group or as part of the main polymer chain.

One approach involves the synthesis of monomers containing the this compound moiety. These monomers can then be polymerized, or copolymerized with other monomers, to yield polymers with pendant sulfonohydrazide groups. Such functionalized polymers could find applications in various fields. For example, the hydrazide groups can be further reacted to attach other functional molecules, creating a multifunctional material.

Another strategy is the post-polymerization modification of existing polymers. Polymers bearing reactive groups such as carboxylic acids, esters, or acyl chlorides can be reacted with this compound to introduce the sulfonohydrazide functionality. This method allows for the modification of a wide range of commercially available polymers, providing a straightforward route to new materials.

The integration of this compound into polymer backbones could also be achieved through condensation polymerization, where the difunctional nature of a derivative of the molecule could be exploited.

The resulting functional polymers could exhibit a range of interesting properties. For instance, the presence of the sulfonohydrazide group could enhance the thermal stability of the polymer. Furthermore, these polymers could be used as platforms for the controlled release of small molecules, or as materials with specific surface properties for applications in coatings and adhesives. The sec-butyl group would likely enhance the solubility of these polymers in organic solvents, facilitating their processing and characterization.

Future Research Directions and Unexplored Avenues in Benzenesulfonohydrazide Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of benzenesulfonohydrazides involves the reaction of a benzenesulfonyl chloride with hydrazine (B178648). While effective, this method can generate significant waste, particularly in the form of hydrochloride salts. Future research is poised to focus on developing greener synthetic routes that are more atom-economical. primescholars.comrsc.orgresearchgate.netrsc.orgresearchgate.net

Key areas for innovation include:

Catalytic Hydrazination: Investigating catalytic methods to facilitate the reaction between the sulfonyl derivative and hydrazine could lead to milder reaction conditions and reduced byproduct formation.

Solvent-Free and Aqueous Synthesis: Exploring the feasibility of conducting the synthesis in the absence of organic solvents or in aqueous media would significantly enhance the environmental profile of the process. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also a promising avenue for improving efficiency and reducing waste. researchgate.net

| Synthetic Strategy | Potential Advantages |

| Direct C-H Sulfonylation | Eliminates chlorination step, reduces waste. |

| Catalytic Hydrazination | Milder reaction conditions, fewer byproducts. |

| Solvent-Free/Aqueous Synthesis | Improved environmental profile. |

Discovery of Novel Reaction Pathways and Catalytic Systems

The reactivity of the sulfonohydrazide functional group offers a rich landscape for discovering novel chemical transformations. While their use as blowing agents is established, their potential in synthetic organic chemistry is an area ripe for exploration.

Future research could focus on:

Transition-Metal Catalyzed Cross-Coupling Reactions: Sulfonohydrazides can serve as precursors to sulfonyl radicals, which can participate in a variety of cross-coupling reactions to form new carbon-sulfur or nitrogen-sulfur bonds. nih.gov The development of novel copper-catalyzed or other transition-metal-catalyzed reactions using 4-sec-butylbenzenesulfonohydrazide as a substrate could lead to the synthesis of a wide array of new chemical entities with potential applications in pharmaceuticals and materials science. nih.gov

Asymmetric Catalysis: The development of chiral catalysts for reactions involving benzenesulfonohydrazide (B1205821) derivatives could open up pathways to enantiomerically pure compounds, which are of significant interest in the pharmaceutical industry.

Photoredox Catalysis: The use of visible light to initiate reactions of sulfonohydrazides offers a mild and environmentally friendly alternative to traditional thermal methods.

| Catalytic Approach | Potential Outcomes |

| Transition-Metal Catalysis | Formation of novel C-S and N-S bonds. |

| Asymmetric Catalysis | Synthesis of enantiomerically pure compounds. |

| Photoredox Catalysis | Mild and environmentally friendly reactions. |

Expansion into Untapped Materials Science Applications and Advanced Functional Materials

The primary application of benzenesulfonohydrazides has been as foaming agents in the polymer industry. zjshuntaitech.comgoogle.com However, the unique chemical structure of these compounds suggests that they could be utilized in a much broader range of materials science applications.

Unexplored avenues include:

High-Performance Polymers: Benzenesulfonohydrazide derivatives could be incorporated into polymer backbones to create materials with enhanced thermal stability, flame retardancy, or specific optical properties. Their aromatic and sulfonyl groups can impart rigidity and polarity to polymer chains.

Functional Coatings and Adhesives: The reactivity of the hydrazide group could be exploited to develop cross-linking agents for coatings and adhesives, potentially leading to materials with improved adhesion and durability.

Organic Electronics: The sulfur and nitrogen atoms in the sulfonohydrazide moiety could be leveraged in the design of novel organic semiconductors or charge-transport materials for applications in electronic devices.

| Application Area | Potential Benefit of Benzenesulfonohydrazide Derivatives |

| High-Performance Polymers | Enhanced thermal stability and flame retardancy. |

| Functional Coatings | Improved cross-linking and adhesion. |

| Organic Electronics | Novel charge-transport properties. |

Integration of Artificial Intelligence and Machine Learning for Predictive Design and Synthesis of Benzenesulfonohydrazide Derivatives

Future applications of AI and ML in this field include:

Predictive Modeling of Properties: Machine learning algorithms can be trained on existing data to predict the properties of new benzenesulfonohydrazide derivatives, such as their decomposition temperature as blowing agents, their solubility, and their potential biological activity. This can help to prioritize synthetic targets and reduce the number of experiments required.

De Novo Design of Molecules: Generative AI models can be used to design entirely new benzenesulfonohydrazide derivatives with optimized properties for specific applications. For example, an AI could be tasked with designing a blowing agent with a specific decomposition temperature and gas yield for a particular polymer.

Optimization of Synthetic Routes: AI tools can analyze the vast landscape of chemical reactions to propose the most efficient and sustainable synthetic routes to new benzenesulfonohydrazide derivatives. revvitysignals.com

| AI/ML Application | Impact on Research and Development |

| Predictive Modeling | Prioritization of synthetic targets, reduced experimentation. |

| De Novo Design | Discovery of novel derivatives with optimized properties. |

| Synthetic Route Optimization | More efficient and sustainable synthesis. |

Q & A

Q. What strategies improve the hydrolytic stability of sulfonohydrazide derivatives under physiological conditions?

Q. How can advanced chromatographic methods resolve impurities in this compound samples?

Q. What computational models predict the solubility and bioavailability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.